

Amicarbazone: A Comprehensive Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amicarbazone

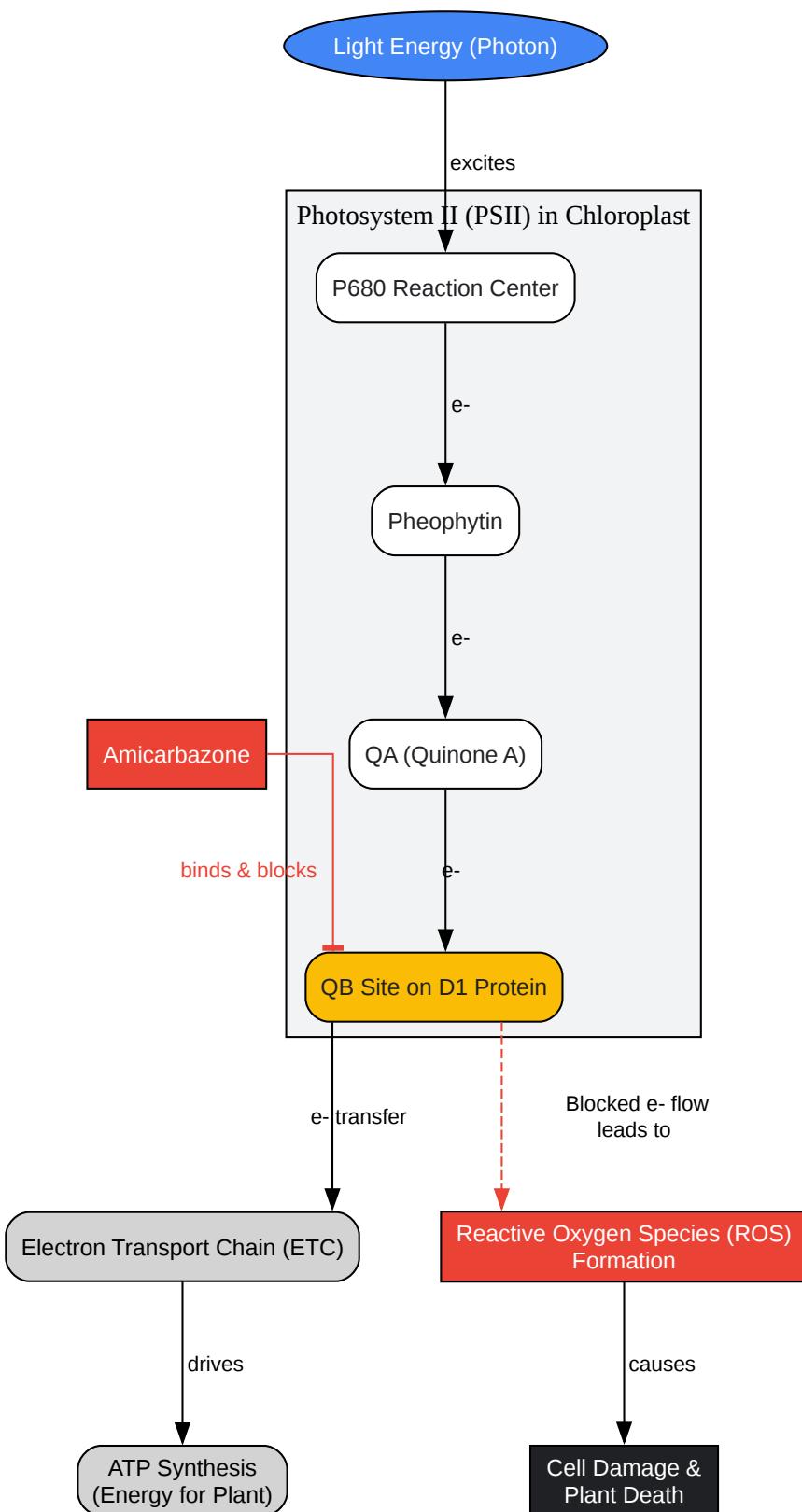
Cat. No.: B1667049

[Get Quote](#)

Executive Summary

Amicarbazone is a selective, pre- and post-emergence triazolone herbicide used to control annual broadleaf weeds and grasses in various agricultural and non-crop settings.^[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), which disrupts the electron transport chain in susceptible plants, leading to chlorosis, necrosis, and eventual death.^{[2][3]} While effective for its intended purpose, a thorough understanding of its toxicological and ecotoxicological profile is critical for assessing its environmental and human health risks.

This technical guide provides an in-depth analysis of the toxicological properties of **Amicarbazone** in mammalian systems and its ecotoxicological effects on non-target organisms. It summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers, scientists, and regulatory professionals.


In mammals, **Amicarbazone** exhibits moderate acute oral toxicity and low dermal toxicity.^{[1][4]} The primary effects observed in subchronic and chronic studies include decreased body weight and impacts on the liver.^[5] While acute neurotoxicity has been observed at higher doses, **Amicarbazone** is not considered carcinogenic or mutagenic, and it does not show evidence of increased susceptibility in developmental or reproductive studies.^[5]

From an ecotoxicological perspective, the most significant concern is **Amicarbazone**'s high toxicity to aquatic plants and algae.^{[4][6]} It is moderately toxic to aquatic invertebrates, birds,

and honeybees, but demonstrates low acute toxicity to fish.[\[1\]](#)[\[7\]](#) The compound's environmental fate is characterized by high mobility in soil and a corresponding risk of leaching into groundwater, although it is not expected to bioaccumulate.[\[1\]](#)[\[6\]](#) Furthermore, its degradation can result in by-products that are also highly mobile and may, under certain conditions, be more toxic than the parent compound.[\[6\]](#)[\[8\]](#)

Mechanism of Action

Amicarbazone belongs to the triazolone class of herbicides and functions as a potent inhibitor of photosynthetic electron transport.[\[3\]](#)[\[9\]](#) It binds to the QB binding site on the D1 protein within Photosystem II (PSII) of plant chloroplasts.[\[3\]](#)[\[9\]](#) This binding action blocks the flow of electrons from PSII to the plastoquinone pool, effectively interrupting the entire photosynthetic process.[\[2\]](#) The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species, which cause lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[\[3\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)**Caption: Amicarbazone's mode of action via PSII inhibition.**

Toxicological Profile (Mammalian & Human Health)

The toxicological database for **Amicarbazone** is extensive, providing a clear picture of its effects on mammalian systems. The U.S. Environmental Protection Agency (EPA) has classified **Amicarbazone** as "Not likely to be carcinogenic to humans" and has found no evidence of mutagenicity.[\[5\]](#)

Acute Toxicity

Amicarbazone is categorized as moderately toxic upon acute oral exposure and demonstrates low toxicity via dermal and inhalation routes.[\[1\]](#)[\[4\]](#) It is reported to be a skin and eye irritant.[\[11\]](#)[\[12\]](#)

Endpoint	Species	Value (mg/kg or mg/L)	Reference
Oral LD ₅₀	Rat (male)	1015 - 1300 mg/kg	[1] [4]
Oral LD ₅₀	Rat (female)	1105 mg/kg	[13]
Dermal LD ₅₀	Rat	> 2000 mg/kg	[1] [4]
Inhalation LC ₅₀ (4-hr)	Rat	> 2.24 mg/L	[1] [4]

Subchronic and Chronic Toxicity

In long-term animal studies, the primary target organs for **Amicarbazone** toxicity are the liver and thyroid.[\[5\]](#) Observed effects include decreased body weight and changes in thyroid hormones, although mechanistic studies indicated the thyroid effects were secondary to the impacts on the liver.[\[5\]](#) Mice were found to be more sensitive to these effects than rats or dogs.[\[5\]](#)

Specific Toxicities

- Neurotoxicity: An acute neurotoxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg bw.[\[14\]](#) At higher doses (LOAEL of 20 mg/kg/day), clinical signs such as eyelid ptosis, decreased approach response, and red nasal staining were observed.[\[5\]](#)[\[15\]](#) These acute neurotoxic effects were not seen in subchronic or developmental neurotoxicity studies.[\[5\]](#)

- Reproductive and Developmental Toxicity: Studies in rats and rabbits showed no evidence of increased susceptibility to fetuses following in-utero exposure.[5][15] Any effects on pups, such as decreased weight, were observed at dose levels that also caused maternal toxicity. [5]
- Immunotoxicity: Evidence of immunotoxicity, including decreased spleen weight and suppressed antibody response, was observed, but only at doses higher than those that caused the primary liver and body weight effects.[5]

Toxicological Reference Values

Regulatory agencies have established reference doses for risk assessment based on the available toxicological data.

Reference Value	Value	Basis	Reference
Acute Reference Dose (ARfD)	0.1 mg/kg bw/day	Based on a NOAEL of 10 mg/kg bw from the acute neurotoxicity study in rats.	[14]
Acute Population Adjusted Dose (aPAD)	Varies by population	Used for acute dietary risk assessment. Infants are the most exposed group, utilizing up to 45% of the aPAD.	[5][16]
Chronic Population Adjusted Dose (cPAD)	Varies by population	Used for chronic dietary risk assessment. Infants are the most exposed group, utilizing up to 61% of the cPAD.	[5]

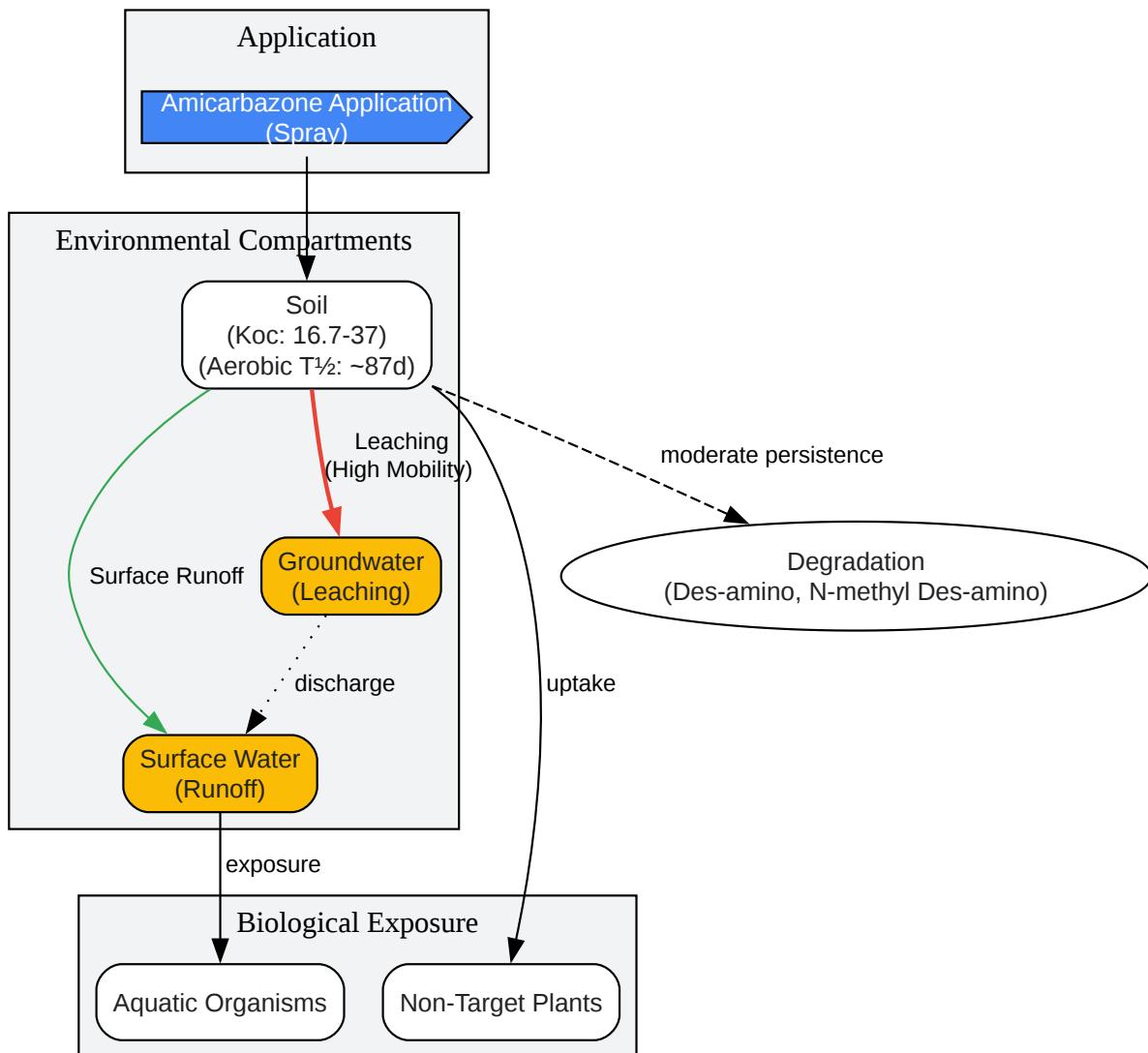
Ecotoxicological Profile

The ecotoxicity of **Amicarbazone** varies significantly among different classes of organisms. The primary concern is its high toxicity to non-target aquatic plants.

Aquatic Ecotoxicity

Amicarbazone poses a low risk to fish but is moderately to highly toxic to aquatic invertebrates and extremely toxic to algae and aquatic plants, consistent with its herbicidal mode of action.[\[7\]](#) [\[17\]](#)

Organism Type	Species	Endpoint (Duration)	Value	Reference
Fish (low toxicity)	Rainbow Trout (Oncorhynchus mykiss)	LC ₅₀ (96-hr)	> 120.4 mg/L	[4] [7]
Fish (low toxicity)	Bluegill Sunfish (Lepomis macrochirus)	LC ₅₀ (96-hr)	> 118 mg/L	[7]
Aquatic Invertebrate (moderate toxicity)	Water Flea (Daphnia magna)	EC ₅₀ (48-hr)	~40.8 mg/L	[4]
Algae (very high toxicity)	Green Algae (P. subcapitata)	EC ₅₀ (96-hr)	85.1 µg/L	[4]
Aquatic Plant (very high toxicity)	Marine Diatom	EC ₅₀	35 µg/L	[7] [18]


Terrestrial Ecotoxicity

Screening-level assessments indicate some risk to terrestrial organisms, which is typically mitigated through label requirements such as spray drift buffers.[\[6\]](#)

Organism Type	Endpoint	Toxicity Classification	Reference
Birds	Acute	Moderate	[1]
Mammals	Acute	Moderate	[1]
Honeybees (<i>Apis mellifera</i>)	Acute Oral	Moderate	[1]

Environmental Fate and Behavior

The environmental behavior of **Amicarbazone** is defined by its moderate persistence, high mobility in soil, and potential to leach into groundwater.

[Click to download full resolution via product page](#)

Caption: Environmental fate and primary exposure pathways for **Amicarbazone**.

Parameter	Value	Significance	Reference
Aerobic Soil Half-life (T _{1/2})	~87 days	Moderately persistent	[6]
Field Soil Half-life (T _{1/2})	18 - 44 days	Non-persistent under field conditions	[7] [12]
Soil Organic Carbon Partition Coeff. (Koc)	16.7 - 37.0 L/kg	Very high mobility; high risk of leaching	[6]
Hydrolysis	Stable in acidic/neutral pH	Persistent in most natural waters	[6]
Bioaccumulation Potential	Low	Not expected to accumulate in organisms	[6]

Degradation Products

Amicarbazone degrades in the environment to form several metabolites, primarily Des-amino, N-methyl Des-amino, and decarboxamide **amicarbazone**.[\[6\]](#) These degradates are noted to be very highly mobile and may also pose a risk to groundwater.[\[6\]](#) Some studies using advanced oxidation processes have shown that certain degradation pathways can result in transformation products that are more toxic to specific microorganisms than the parent **Amicarbazone** molecule, highlighting the importance of assessing the complete degradation pathway.[\[8\]](#)[\[19\]](#)

Key Experimental Methodologies

Toxicological and ecotoxicological studies for pesticides like **Amicarbazone** are typically conducted following internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Acute Oral Toxicity (Mammalian) - OECD Guideline 423

- Principle: This is an acute fixed-dose procedure. Groups of fasted animals (typically rats), usually of a single sex, are dosed at one of the defined levels (e.g., 5, 50, 300, 2000 mg/kg).
- Protocol:

- Animals: Healthy, young adult rats are used after a period of acclimation. Food is withheld overnight before dosing.
- Dosing: The test substance is administered in a single dose by gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
- Endpoint: The outcome is the observation of mortality or evident toxicity at a given dose level, which allows for classification into a GHS category and determination of an estimated LD₅₀.

Fish, Acute Toxicity Test - OECD Guideline 203

- Principle: To determine the concentration of a chemical that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.
- Protocol:
 - Test Organism: A recommended species, such as Rainbow Trout (*Oncorhynchus mykiss*), is acclimated to laboratory conditions.
 - Test Setup: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. A control group (no substance) is run in parallel.
 - Exposure: The exposure period is 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.
 - Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any sub-lethal behavioral or physiological effects are also noted.
 - Endpoint: The 96-hour LC₅₀ is calculated using statistical methods (e.g., probit analysis).

[Click to download full resolution via product page](#)

Caption: General workflow for a fish acute toxicity test (OECD 203).

Alga, Growth Inhibition Test - OECD Guideline 201

- Principle: To determine the effects of a substance on the growth of a freshwater microalgal species (e.g., *Pseudokirchneriella subcapitata*) over 72-96 hours.
- Protocol:
 - Test Organism: Exponentially growing cultures of the test alga are used.
 - Test Setup: Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light, temperature, and continuous shaking.
 - Exposure: The typical duration is 72 or 96 hours.
 - Measurement: Algal growth is measured at least every 24 hours by determining cell concentration (e.g., using a particle counter or spectrophotometer).
 - Endpoint: The EC₅₀ is calculated for growth rate inhibition and yield reduction. The No-Observed-Effect-Concentration (NOEC) is also determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amicarbazone (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 2. Amicarbazone (Amicarbazone) - Revista Cultivar [revistacultivar.com]
- 3. Amicarbazone, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 4. echemi.com [echemi.com]
- 5. Federal Register :: Amicarbazone; Pesticide Tolerances [federalregister.gov]
- 6. mda.state.mn.us [mda.state.mn.us]

- 7. Neurotoxicity Assessment of Amicarbazone Using Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of amicarbazone toxicity removal through degradation processes based on hydroxyl and sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. farmag.co.za [farmag.co.za]
- 12. Amicarbazone | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amicarbazone | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 14. apvma.gov.au [apvma.gov.au]
- 15. Federal Register :: Amicarbazone; Pesticide Tolerance [federalregister.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. epa.gov [epa.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 22. Information on Ecotoxicity Tests (CSCL-related) | Health & Chemicals | Ministry of the Environment, Government of Japan [env.go.jp]
- To cite this document: BenchChem. [Amicarbazone: A Comprehensive Toxicological and Ecotoxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667049#toxicological-profile-and-ecotoxicity-of-amicarbazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com